molecular formula C19H26N6O2 B223850 N-(4-ethylphenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine

N-(4-ethylphenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine

Katalognummer B223850
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: QKUWWYHJDZEALG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethylphenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine, commonly known as EPTA, is a chemical compound that belongs to the family of triazine derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Wissenschaftliche Forschungsanwendungen

EPTA has been found to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. EPTA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, EPTA has been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory and oxidative stress-related diseases.

Wirkmechanismus

The mechanism of action of EPTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. EPTA has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, EPTA has been found to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses.

Biochemische Und Physiologische Effekte

EPTA has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, EPTA has been found to inhibit the activity of various enzymes involved in lipid metabolism, making it a potential candidate for the treatment of lipid-related disorders such as hyperlipidemia and atherosclerosis. Additionally, EPTA has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of EPTA is its relatively simple synthesis method, which makes it easy to produce in large quantities for use in laboratory experiments. Additionally, EPTA has been found to be relatively stable and has a long shelf life, making it a convenient compound to work with. However, one limitation of EPTA is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Zukünftige Richtungen

There are several potential future directions for research on EPTA. One area of interest is the development of EPTA-based cancer therapies. Further research is needed to determine the optimal dosing and administration methods for EPTA in cancer treatment. Additionally, research is needed to better understand the mechanism of action of EPTA and its potential applications in the treatment of other diseases such as neurodegenerative disorders and lipid-related disorders. Finally, further research is needed to optimize the synthesis method of EPTA and to develop new derivatives with improved properties.

Synthesemethoden

The synthesis of EPTA involves the reaction of 4-ethylphenyl isocyanate with morpholine in the presence of triethylamine. The resulting intermediate is then reacted with cyanuric chloride to form the final product. The synthesis of EPTA is relatively straightforward and can be performed using standard laboratory equipment.

Eigenschaften

Produktname

N-(4-ethylphenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine

Molekularformel

C19H26N6O2

Molekulargewicht

370.4 g/mol

IUPAC-Name

N-(4-ethylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C19H26N6O2/c1-2-15-3-5-16(6-4-15)20-17-21-18(24-7-11-26-12-8-24)23-19(22-17)25-9-13-27-14-10-25/h3-6H,2,7-14H2,1H3,(H,20,21,22,23)

InChI-Schlüssel

QKUWWYHJDZEALG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Kanonische SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.